2-Chloro-4-(tributylstannyl)pyrimidine
Overview
Description
2-Chloro-4-(tributylstannyl)pyrimidine is a chemical compound with the molecular formula C16H29ClN2Sn and a molecular weight of 403.58 g/mol . It is a halogenated heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and a tributylstannyl group at the 4-position . This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Organotin compounds like this are often used in stille coupling reactions .
Mode of Action
As an organotin compound, it is likely to participate in Stille coupling reactions, which are used to form carbon-carbon bonds .
Biochemical Pathways
Organotin compounds are known to be involved in various biochemical processes, including the synthesis of complex organic molecules .
Result of Action
As a reagent in Stille coupling reactions, it would contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
Like other organotin compounds, its reactivity may be influenced by factors such as temperature, ph, and the presence of other reagents .
Preparation Methods
2-Chloro-4-(tributylstannyl)pyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a palladium catalyst . The reaction typically takes place under mild conditions and results in the formation of the desired product with high yield. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-Chloro-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with aryl halides or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Chloro-4-(tributylstannyl)pyrimidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Chloro-4-(tributylstannyl)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(trimethylstannyl)pyrimidine: This compound has a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and applications.
2-Bromo-4-(tributylstannyl)pyrimidine: This compound has a bromo group instead of a chloro group, which can influence its chemical properties and reactivity.
4-(Tributylstannyl)pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
tributyl-(2-chloropyrimidin-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGIFHOTRLEMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676684 | |
Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-25-5 | |
Record name | 2-Chloro-4-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 446286-25-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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